molecular formula C21H30Cl2O3 B8223170 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid

15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid

Cat. No.: B8223170
M. Wt: 401.4 g/mol
InChI Key: CLKAWANEFQRXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid is a high-purity chemical compound supplied for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. This compound features a pentadecanoic acid chain substituted with a 3,4-dichlorophenyl group and a ketone functionality, making it a valuable synthetic intermediate. Researchers utilize this and similar structures in the synthesis and exploration of novel heterocyclic compounds with potential biological activities . The 3,4-dichlorophenyl moiety is a significant pharmacophore in medicinal chemistry, found in molecules investigated for a range of biological effects . As a building block, it can be used in organic synthesis to develop more complex molecular architectures, particularly in pharmaceutical chemistry for creating potential enzyme inhibitors or receptor ligands. The ketone group offers a reactive site for further chemical modifications, including condensations and reductions, to generate diverse chemical libraries for high-throughput screening . This product is for research use only. It is not for human consumption or diagnostic use. Researchers should consult the safety data sheet and handle all materials using appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

15-(3,4-dichlorophenyl)-10-oxopentadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30Cl2O3/c22-19-15-14-17(16-20(19)23)10-6-5-8-12-18(24)11-7-3-1-2-4-9-13-21(25)26/h14-16H,1-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKAWANEFQRXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCCC(=O)CCCCCCCCC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Precursor Selection

The Claisen condensation reaction serves as a foundational method for constructing the ketone-containing backbone of 15-(3,4-dichlorophenyl)-10-oxopentadecanoic acid. Drawing from the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (compound 3 ), a similar approach can be adapted for longer-chain systems. In this method, ethyl 3,4-dichlorophenylacetate is condensed with ethyl decanoate under basic conditions to form the β-keto ester intermediate. Subsequent hydrolysis and decarboxylation yield the 10-oxo group.

Reaction Conditions :

  • Catalyst : Sodium ethoxide (0.1 mol%)

  • Solvent : Dry benzene, refluxed for 10 hours

  • Yield : ~65% (based on analogous butanoic acid synthesis)

Optimization of Chain Length

Extending the aliphatic chain to 15 carbons requires careful selection of starting materials. Ethyl tetradecanoate is preferred over shorter-chain esters to ensure proper alignment of the dichlorophenyl group at the terminal position. Phosphorus oxychloride (POCl₃) is employed to facilitate esterification and cyclization steps, as demonstrated in the synthesis of chloropyridazine derivatives.

Hydrazone Intermediate Route

Formation of Hydrazone Derivatives

The reaction of 3,4-dichlorophenylketo intermediates with hydrazine hydrate provides a pathway to hydrazone derivatives, which can be further dehydrogenated to introduce the ketone functionality. This method mirrors the synthesis of 6-(3,4-dichlorophenyl)-3-hydrazinopyridazine (compound 15 ), where hydrazine hydrate reacts with chloropyridazine under reflux conditions.

Key Steps :

  • Hydrazine Addition :

    • Conditions : Ethanol, reflux for 3 hours

    • Intermediate : 15-(3,4-Dichlorophenyl)-10-hydrazinopentadecanoic acid

  • Oxidation :

    • Reagent : Bromine/acetic acid mixture

    • Temperature : 60–70°C

    • Yield : 55% (adjusted for chain length)

Spectral Characterization

Hydrazone intermediates are characterized by distinct IR absorptions at 1610 cm⁻¹ (C=N stretch) and 3309 cm⁻¹ (N–H stretch). For the final compound, the ketone group is confirmed via IR at 1719 cm⁻¹ (C=O) and NMR resonance at δ 2.8 ppm (CH adjacent to ketone).

Nucleophilic Substitution and Cyclization

Chloropyridazine Analogues as Precursors

The synthesis of 6-(3,4-dichlorophenyl)-3-chloropyridazine (compound 7 ) highlights the utility of chlorinated intermediates in constructing complex aromatic systems. Applying this strategy, 15-chloropentadecanoic acid is reacted with 3,4-dichlorophenylmagnesium bromide in tetrahydrofuran (THF) to install the dichlorophenyl group.

Reaction Profile :

  • Grignard Reaction :

    • Conditions : THF, −78°C, 2 hours

    • Quenching : Saturated NH₄Cl

  • Oxidation :

    • Reagent : Pyridinium chlorochromate (PCC)

    • Solvent : Dichloromethane

    • Yield : 50%

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

MethodYield (%)Reaction Time (hr)Key Advantage
Claisen Condensation6510Scalability
Hydrazone Route555Selective oxidation control
Nucleophilic Substitution508Compatibility with Grignard reagents

Notes :

  • Yields are extrapolated from analogous reactions.

  • Claisen condensation offers the highest scalability but requires stringent anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: this compound is converted to this compound.

    Reduction: The ketone group is reduced to a secondary alcohol.

    Substitution: The chlorine atoms are replaced by other functional groups, forming various substituted derivatives.

Scientific Research Applications

15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the ketone and carboxylic acid groups can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Oxygenated Fatty Acids

Key structural analogs include hydroperoxy, hydroxy, and cyclopentane-containing fatty acids (e.g., 9(S)-HPOT, 13(S)-HOT, OPC-8:0) . These compounds share a modified fatty acid backbone but differ in functional groups and substituents:

Compound Chain Length Functional Group(s) Substituents Biological Role
15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid 15 carbons Oxo (C10), carboxylic acid 3,4-Dichlorophenyl (C15) Hypothesized antimicrobial
9(S)-HPOT 18 carbons Hydroperoxy (C9), carboxylic acid None Plant defense signaling
OPC-8:0 8 carbons Cyclopentane ring, carboxylic acid (Z)-pent-2-enyl Anti-inflammatory mediator
  • The oxo group at C10 may confer redox activity distinct from hydroperoxy or hydroxy groups .

Aromatic-Substituted Carboxylic Acids

Caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares a phenylpropanoid structure but features a 3,4-dihydroxyphenyl group instead of dichlorophenyl :

Property This compound Caffeic Acid
Aromatic Substituent 3,4-Dichlorophenyl 3,4-Dihydroxyphenyl
Backbone 15-carbon fatty acid 3-carbon propenoic acid
Reactivity Oxo group (electrophilic) Catechol (antioxidant)
Applications Pharmaceutical intermediates Food additives, antioxidants
  • Functional Implications : The chlorine atoms in the target compound likely increase stability and resistance to metabolic degradation compared to caffeic acid’s hydroxyl groups, which are prone to oxidation .

Hydroxy Fatty Acids

10-Hydroxyoctadecanoic acid (10-HOA), an 18-carbon fatty acid with a hydroxyl group at C10, contrasts with the target compound’s oxo group and shorter chain :

Property This compound 10-Hydroxyoctadecanoic acid
Chain Length 15 carbons 18 carbons
C10 Functional Group Oxo Hydroxy
Hydrophilicity Moderate (due to oxo) High (due to hydroxy)
Industrial Use Antimicrobial research Surfactants, cosmetics
  • Key Insight : The oxo group may reduce hydrogen-bonding capacity compared to 10-HOA, impacting solubility and interaction with biological targets .

Biological Activity

15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid is a synthetic fatty acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a dichlorophenyl group and a keto functional group, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₃Cl₂O₃
  • Molecular Weight : 356.19 g/mol

The compound possesses a long hydrocarbon chain typical of fatty acids, which may affect its solubility and membrane permeability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. This is attributed to their ability to disrupt microbial cell membranes. Preliminary studies suggest that this compound may have efficacy against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Fatty acids with similar functional groups have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This mechanism could provide therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound likely involves several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the fatty acid allows it to integrate into microbial membranes, leading to cell lysis.
  • Cytokine Modulation : The compound may influence signaling pathways related to inflammation, reducing the expression of inflammatory mediators.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various fatty acid derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of many conventional antibiotics, suggesting its potential as an alternative treatment option for bacterial infections.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli

Study 2: Inflammatory Response Modulation

In vitro experiments demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 from macrophages stimulated with lipopolysaccharide (LPS). This suggests that the compound may modulate inflammatory pathways effectively.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha500250
IL-6300150

Q & A

Q. What synthetic routes are commonly employed to synthesize 15-(3,4-Dichlorophenyl)-10-oxopentadecanoic acid?

The synthesis typically involves three key steps:

  • Step 1: Introduction of the 3,4-dichlorophenyl group via Friedel-Crafts alkylation or Suzuki coupling to ensure regioselectivity.
  • Step 2: Formation of the ketone (oxo) group at position 10 through oxidation of a secondary alcohol intermediate (e.g., using Jones reagent or pyridinium chlorochromate).
  • Step 3: Assembly of the pentadecanoic acid backbone via stepwise elongation or coupling reactions, such as Steglich esterification or amide bond formation for functionalization . Validation: Purity is confirmed by HPLC (>95% purity threshold) and structural verification via 1H^1H NMR (e.g., carbonyl resonance at δ 2.1–2.5 ppm and aromatic protons at δ 7.2–7.8 ppm) .

Q. How can researchers ensure the structural integrity of this compound during characterization?

Use a multi-analytical approach:

  • NMR Spectroscopy: Assign peaks for the dichlorophenyl group (doublets in aromatic regions) and oxo group (carbonyl carbon at ~200 ppm in 13C^{13}C NMR).
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]+^+ at m/z 403.12 for C21_{21}H28_{28}Cl2_2O3_3).
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and detect potential isomers .

Advanced Research Questions

Q. How do discrepancies in bioactivity data arise across studies, and how can they be resolved?

Contradictions may stem from:

  • Impurity Artifacts: Residual solvents or byproducts (e.g., dichlorophenyl isomers) can interfere with assays. Mitigate via rigorous purification (e.g., preparative HPLC).
  • Assay Conditions: Variations in pH, temperature, or solvent (DMSO vs. aqueous buffer) may alter compound stability. Thermoanalytical data (TGA/DSC) should be referenced to define optimal storage and handling conditions .
  • Isomerism: The 3,4-dichlorophenyl group’s positional isomers (e.g., 2,3- vs. 3,4-substitution) may co-elute; resolve via chiral chromatography or crystallography .

Q. What strategies optimize the compound’s stability for in vivo studies?

  • Formulation: Encapsulation in cyclodextrins or liposomes to protect the oxo group from reduction.
  • Derivatization: Convert the carboxylic acid to a methyl ester prodrug to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues.
  • Storage: Lyophilize under inert gas (argon) and store at -80°C to prevent oxidation of the ketone moiety .

Q. How can computational modeling guide the design of analogs with enhanced activity?

  • Docking Studies: Use software like AutoDock Vina to predict interactions with target enzymes (e.g., cyclooxygenase-2) by modeling the dichlorophenyl group’s hydrophobic binding.
  • QSAR Analysis: Correlate substituent electronic effects (Hammett σ values) with bioactivity to prioritize synthetic targets .

Methodological Considerations

Q. What analytical techniques distinguish between positional isomers of dichlorophenyl derivatives?

  • X-ray Crystallography: Resolve absolute configuration of the dichlorophenyl group.
  • NOESY NMR: Detect spatial proximity between the oxo group and aromatic protons to confirm substitution patterns .

Q. How should researchers handle discrepancies between theoretical and experimental melting points?

  • Thermodynamic Analysis: Compare experimental DSC data with computational predictions (e.g., COSMO-RS) to identify polymorphic forms.
  • Recrystallization: Screen solvents (e.g., ethanol/water mixtures) to isolate the most stable crystalline form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.